molecular formula C7H4F2O B1330607 3,5-Difluorobenzaldehyde CAS No. 32085-88-4

3,5-Difluorobenzaldehyde

Cat. No.: B1330607
CAS No.: 32085-88-4
M. Wt: 142.1 g/mol
InChI Key: ASOFZHSTJHGQDT-UHFFFAOYSA-N
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Description

3,5-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its use as an intermediate in organic synthesis and its applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorobenzaldehyde can be synthesized through the continuous oxidation of 3,5-difluorotoluene. The process involves using hydrogen peroxide as an oxidizing agent and acetic acid as a solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts. The reaction is carried out in a tubular reactor under mild conditions, with a reaction temperature of around 105°C and a short reaction time .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The continuous oxidation process ensures high production efficiency and safety. The use of tubular reactors allows for effective control of reaction conditions and high raw material utilization rates .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluorobenzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: As a building block in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-difluorobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and the electron-withdrawing fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in many synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde
  • 3,4-Difluorobenzaldehyde
  • 3,5-Dichlorobenzaldehyde

Properties

IUPAC Name

3,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFZHSTJHGQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343199
Record name 3,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32085-88-4
Record name 3,5-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32085-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorobenzonitrile (0.108 mol) and Raney alloy (15 g) was refluxed 2 hours in 90% formic acid (150 ml). The reaction was filtered hot and the filter cake was washed with water, then hexane. The filtrate was extracted three times with hexane, the combined hexane extracts were washed with water and dried over sodium sulfate. Concentration yielded 8.4 g (55%) of a yellow oil.
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55%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 28 g portion of magnesium turnings was suspended in 60 ml of tetrahydrofuran (THF) to which was subsequently added dropwise 800 ml of THF solution containing 200 g of 3,5-difluoro-1-bromobenzene at such a rate that the solvent was gently refluxed. After the dropwise addition, the mixture was stirred at room temperature for 1 hour and then 91 g of N,N-dimethylformamide (DMF) was added dropwise thereto. After the dropwise addition, this was further stirred at room temperature for 1 hour, mixed with 1,000 ml of 10% hydrochloric acid and again stirred for 1 hour. This was extracted with 1,000 ml of ethyl acetate, washed twice with saturated brine and then dried with anhydrous sodium sulfate. By evaporating the solvent, 125 g of 3,5-difluorobenzaldehyde was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluorobenzaldehyde
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3,5-Difluorobenzaldehyde
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3,5-Difluorobenzaldehyde
Reactant of Route 4
3,5-Difluorobenzaldehyde
Reactant of Route 5
3,5-Difluorobenzaldehyde
Reactant of Route 6
3,5-Difluorobenzaldehyde
Customer
Q & A

Q1: What makes the NMR coupling constant ⁶J(H,CHO) in 3,5-difluorobenzaldehyde unique compared to benzaldehyde?

A1: Unlike benzaldehyde where ⁶J(H,CHO) is undetectable, this compound exhibits a positive and measurable ⁶J(H,CHO) coupling constant, reaching up to 0.09 Hz []. This difference arises from two main factors:

  1. Lower Rotational Barrier: The fluorine substituents in the meta positions of this compound lower the energy barrier to rotation around the C-CHO bond compared to benzaldehyde []. This allows for more conformational flexibility, influencing the observed coupling.
  2. Electronic Effects: The fluorine substituents, with their negative σR.ST values, are believed to stabilize an ionic valence bond structure within the molecule. This specific resonance form is hypothesized to contribute to the observed positive ⁶J(H,CHO) coupling constant [].

Q2: How was this compound utilized in the stereoselective synthesis of korupensamines A and B?

A2: Researchers employed a planar chiral arene chromium complex containing this compound as a key intermediate in the synthesis of korupensamines A and B []. The fluorine atoms played a crucial role in directing further reactions:

  1. Palladium-catalyzed Cross-Coupling: The chiral chromium complex of this compound underwent a palladium-catalyzed cross-coupling reaction with naphthylboronic acid, creating a specific stereoisomer of a biaryl compound [].
  2. Nucleophilic Substitution: The fluorine atoms in the resulting biaryl complex were then replaced by isopropoxy groups via nucleophilic substitution, demonstrating their synthetic utility in building the desired korupensamine structures [].

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